

Synthesis of 2-Ethynylphenol from o-Anisaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethynylphenol

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This technical guide provides a comprehensive overview of the synthetic routes for producing **2-ethynylphenol** from o-anisaldehyde. The primary and most established pathway involves a two-step process: the homologation of o-anisaldehyde to form o-methoxyphenylacetylene, followed by the demethylation of the methoxy group to yield the final product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.

Executive Summary

The conversion of o-anisaldehyde to **2-ethynylphenol** is a valuable transformation in organic synthesis, providing a versatile building block for the construction of more complex molecules in pharmaceutical and materials science research. The recommended synthetic strategy is a two-step sequence:

- **Homologation:** Conversion of the aldehyde functional group of o-anisaldehyde into a terminal alkyne to produce o-methoxyphenylacetylene. Two effective methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (specifically, the Ohira-Bestmann modification).
- **Demethylation:** Cleavage of the methyl ether in o-methoxyphenylacetylene to unveil the phenolic hydroxyl group, yielding **2-ethynylphenol**. Boron tribromide (BBr_3) is a highly effective reagent for this transformation.

This guide provides detailed experimental procedures for both the Corey-Fuchs and Ohira-Bestmann reactions, as well as for the subsequent demethylation step. Quantitative data, including reaction yields, are summarized for easy comparison. Furthermore, safety precautions for handling the hazardous reagents involved are outlined.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of **2-ethynylphenol**.

Table 1: Homologation of Aromatic Aldehydes to Terminal Alkynes

Reaction	Aldehyde Substrate	Reagents	Solvent	Temperature	Time	Yield (%)	Reference
Corey-Fuchs	o-Anisaldehyde	1. CBr ₄ , PPh ₃ 2. n-BuLi	1. Dichloromethane (DCM) 2. Tetrahydrofuran (THF)	1. 0 °C to RT 2. -78 °C	1. Overnight 2. 1 h	Not explicitly reported, but typical yields for similar substrates are 77-94% ^[1]	^[1]
Ohira-Bestmann	General Aromatic Aldehyde	Dimethyl (1-diazo-2-oxopropyl)phosphonate, K ₂ CO ₃	Methanol	Room Temperature	4 h	71-90% ^[2]	^[2] ^[3]

Table 2: Demethylation of Aryl Methyl Ethers

Reaction	Substrate	Reagent	Solvent	Temperature	Time	Yield (%)	Reference
BBr ₃ Demethylation	o-Methoxyphenylacetylene	BBr ₃	Dichloromethane (DCM)	-78 °C to Room Temperature	Overnight	High yields are typical; specific yield for this substrate not found, but related reactions proceed in high yield.	[4]

Experimental Protocols

Homologation of o-Anisaldehyde to o-Methoxyphenylacetylene

Two reliable methods for this conversion are presented below.

This is a two-step, one-pot procedure.

Step 1: Formation of 1,1-Dibromo-2-(2-methoxyphenyl)ethene

- To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of o-anisaldehyde (1.0 eq) in dry DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.

- The resulting dibromoalkene can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Step 2: Formation of o-Methoxyphenylacetylene

- Dissolve the isolated 1,1-dibromo-2-(2-methoxyphenyl)ethene in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
- Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) to the cooled solution.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford o-methoxyphenylacetylene.

This is a one-pot procedure.

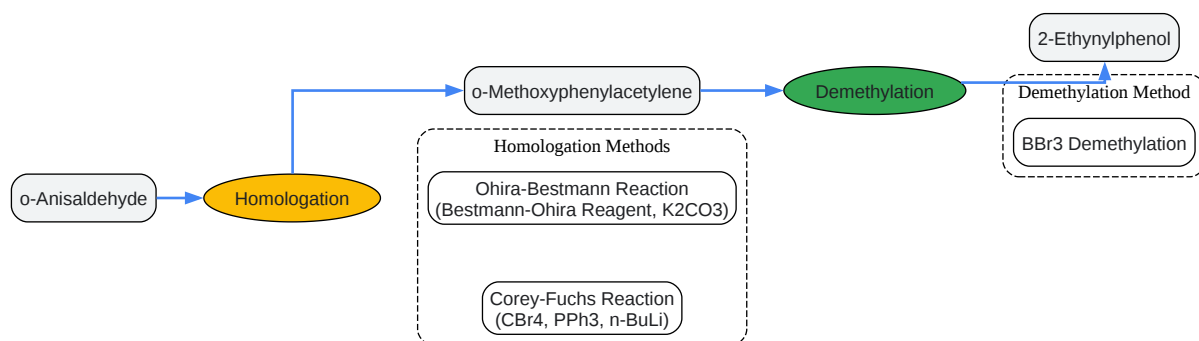
- To a suspension of potassium carbonate (2.0 eq) in methanol, add o-anisaldehyde (1.0 eq).
- To this mixture, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.5 eq) in methanol.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield o-methoxyphenylacetylene.

Demethylation of o-Methoxyphenylacetylene to 2-Ethynylphenol[4]

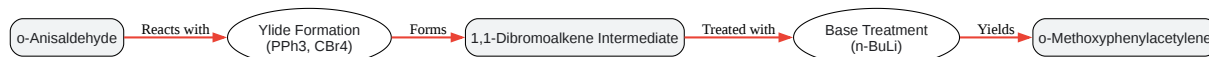
- Dissolve o-methoxyphenylacetylene (1.0 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.
- Slowly add a solution of boron tribromide (BBr_3) in DCM (1.1-1.5 eq) to the cooled solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-ethynylphenol**.

Mandatory Visualization



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Caption: Synthetic workflow for the conversion of o-anisaldehyde to **2-ethynylphenol**.



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Caption: Simplified logical flow of the Corey-Fuchs reaction.

Safety and Handling

The synthesis of **2-ethynylphenol** involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water.^{[5][6][7][8]} It should be handled with extreme caution under anhydrous conditions. The quenching process should be performed slowly at low temperatures.

- Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): Diazo compounds are potentially explosive and should be handled with care. While the Ohira-Bestmann reagent is generally considered more stable than many other diazo compounds, it is important to avoid heat, friction, and shock.^[9] Safer, in-situ generation methods have been developed.^[2]
- Corey-Fuchs Reaction: This reaction involves the use of carbon tetrabromide, a toxic and environmentally hazardous substance, and triphenylphosphine, which is an irritant. n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization Data

o-Methoxyphenylacetylene

- ¹H NMR: Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and multiplets for the aromatic protons.
- ¹³C NMR: Expected signals include two sp-hybridized carbons of the alkyne, the methoxy carbon, and aromatic carbons. The chemical shift of the methoxy carbon is typically around 56 ppm.^{[10][11]}
- IR Spectroscopy: A characteristic sharp absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹, and a weaker absorption for the C≡C triple bond stretch around 2100 cm⁻¹.

2-Ethynylphenol

- ¹H NMR: Similar to the methoxy precursor but with a broad singlet for the phenolic hydroxyl proton.
- ¹³C NMR (CDCl₃, representative shifts): δ 156.6, 131.8, 130.6, 128.7, 122.5, 120.6, 114.9, 109.7, 96.5, 83.1 ppm.^[12]

- IR Spectroscopy: In addition to the alkyne stretches, a broad O-H stretching band is expected in the region of 3200-3600 cm^{-1} .^[13]

This guide provides a foundational framework for the synthesis of **2-ethynylphenol**.

Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources, always prioritizing safety.

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